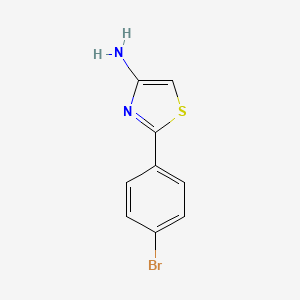

2-(4-Bromophenyl)-1,3-thiazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1,3-thiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)9-12-8(11)5-13-9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEXOWOQJNGWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Overview for Advanced Research and Development

An In-Depth Technical Guide to 2-(4-Bromophenyl)-1,3-thiazol-4-amine

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its derivatives, 2-(4-Bromophenyl)-1,3-thiazol-4-amine emerges as a molecule of significant interest. Its structural features, including the reactive amine group and the modifiable bromophenyl moiety, make it a versatile precursor for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of 2-(4-Bromophenyl)-1,3-thiazol-4-amine, covering its chemical structure, synthesis, spectroscopic characterization, and known biological activities. Detailed experimental protocols and data interpretation are presented to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Thiazole Moiety

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structural motif is found in numerous natural and synthetic molecules with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2] The 2-aminothiazole core, in particular, is a privileged scaffold in drug design. The presence of the amino group provides a key interaction point for biological targets and a handle for further chemical modifications. The introduction of a 4-bromophenyl substituent at the 2-position of the thiazole ring enhances lipophilicity and can influence the compound's interaction with biological targets.[1]

Chemical Structure and Physicochemical Properties

The chemical structure of 2-(4-Bromophenyl)-1,3-thiazol-4-amine is characterized by a central 1,3-thiazole ring. An amino group is attached at the 4-position, and a 4-bromophenyl group is substituted at the 2-position.

Systematic Name: 2-(4-Bromophenyl)-1,3-thiazol-4-amine Synonyms: 4-(4-Bromophenyl)thiazol-2-amine, 2-Amino-4-(4-bromophenyl)thiazole[1][3]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C9H7BrN2S | [3][4][5] |

| Molecular Weight | 255.13 g/mol | [3][5] |

| Melting Point | 183-187 °C | [3][5] |

| Appearance | White to light yellow/orange powder or crystals | [3] |

| Solubility | Insoluble in water | [3] |

| pKa (Predicted) | 3.95 ± 0.10 | [3] |

| CAS Number | 2103-94-8 | [3][5] |

Synthesis of 2-(4-Bromophenyl)-1,3-thiazol-4-amine

The most common and efficient method for the synthesis of 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis.[6] This reaction involves the cyclization of an α-haloketone with a thiourea.

Synthetic Workflow

The synthesis of 2-(4-Bromophenyl)-1,3-thiazol-4-amine typically proceeds via the reaction of 4'-bromoacetophenone with thiourea in the presence of a suitable catalyst, such as iodine.[7][8]

Caption: Synthetic workflow for 2-(4-Bromophenyl)-1,3-thiazol-4-amine.

Detailed Experimental Protocol

Materials:

-

p-Bromoacetophenone

-

Thiourea

-

Iodine

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve p-bromoacetophenone (0.1 mol) and thiourea (0.2 mol) in ethanol.

-

Add a catalytic amount of iodine (0.1 mol) to the mixture.[8]

-

Reflux the reaction mixture for 11-12 hours, monitoring the progress by thin-layer chromatography.[8]

-

After completion, cool the reaction mixture to room temperature.

-

Wash the cooled mixture with diethyl ether to remove any unreacted acetophenone.[8]

-

The resulting solid product is then filtered, dried, and can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Spectroscopic Characterization and Analytical Methods

Confirmation of the chemical structure and assessment of purity are critical steps in the synthesis of any compound. A combination of spectroscopic techniques is employed for the comprehensive characterization of 2-(4-Bromophenyl)-1,3-thiazol-4-amine.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(4-Bromophenyl)-1,3-thiazol-4-amine exhibits characteristic absorption bands corresponding to its key structural features.

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

| N-H stretch (primary amine) | 3429, 3282 | Indicates the presence of the -NH₂ group.[2] |

| C=N stretch (thiazole ring) | ~1632 | Characteristic of the thiazole nucleus.[8] |

| C-N stretch | ~1265 | Confirms the aromatic amine linkage.[8] |

| C-Br stretch | ~666 | Indicates the presence of the bromophenyl group.[8] |

| C-S stretch | ~725 | Characteristic of the thiazole ring.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum shows a characteristic singlet for the amino group protons around δ 6.9 ppm.[8] The aromatic protons of the bromophenyl ring typically appear as multiplets in the range of δ 6.9-7.5 ppm.[8] A singlet corresponding to the C-H proton of the thiazole ring is also observed.[8]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the phenyl and thiazole rings. The carbon atoms of the phenyl nucleus are typically observed around δ 109-151 ppm, while the thiazole ring carbons appear around δ 109-173 ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The molecular ion peak [M]⁺ would be expected at m/z 255/257, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial analytical technique for assessing the purity of the synthesized compound.[9] A reverse-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be developed to separate the target compound from any impurities or starting materials.

Sources

- 1. CAS 2103-94-8: 2-Amino-4-(4-bromophenyl)thiazole [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-4-(4-bromophenyl)thiazole | 2103-94-8 [chemicalbook.com]

- 4. 2-(4-Bromophenyl)-1,3-thiazol-4-amine | C9H7BrN2S | CID 59481599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-(4-bromophenyl)thiazole 97 2103-94-8 [sigmaaldrich.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Part 1: Identity & CAS Verification (The "Isomer Trap")

Technical Monograph: 2-(4-Bromophenyl)-1,3-thiazol-4-amine

Executive Summary: The compound 2-(4-Bromophenyl)-1,3-thiazol-4-amine is a specific regioisomer often confused with its more common structural analog, 4-(4-bromophenyl)thiazol-2-amine. Precise identification is critical in medicinal chemistry, as the position of the amine group (C4 vs. C2) drastically alters the electronic properties, basicity, and vector orientation of the scaffold in structure-activity relationship (SAR) studies.

CAS Number Search Results

-

Target Compound: 2-(4-Bromophenyl)-1,3-thiazol-4-amine[1]

-

CAS Number: 1555162-42-9 [1]

-

Status: Commercially available but less common; often requires custom synthesis for large-scale applications.

-

-

Common "Decoy" Isomer (Warning): 2-Amino-4-(4-bromophenyl)thiazole

Structural Differentiation:

| Feature | Target: 4-Amine (CAS 1555162-42-9) | Decoy: 2-Amine (CAS 2103-94-8) |

|---|---|---|

| Amine Position | C4 (Adjacent to C5-H) | C2 (Between N and S) |

| Aryl Position | C2 (Between N and S) | C4 (Adjacent to C5-H) |

| pKa (Approx) | ~3.5 - 4.0 (Less basic) | ~5.3 (More basic due to guanidine-like character) |

| Primary Precursors | 4-Bromobenzothioamide + Chloroacetonitrile | 4-Bromophenacyl bromide + Thiourea |

Part 2: Synthetic Methodology (Technical Deep Dive)

Core Directive:

The synthesis of 2-aryl-4-aminothiazoles is mechanistically distinct from the standard Hantzsch synthesis used for 2-aminothiazoles. The most robust protocol involves the Gewald-type condensation or Thorpe-Ziegler cyclization of a thioamide with an

Protocol: Synthesis of 2-(4-Bromophenyl)-1,3-thiazol-4-amine

Step 1: Preparation of 4-Bromobenzothioamide

-

Reagents: 4-Bromobenzonitrile, Lawesson’s Reagent (or P₄S₁₀), Toluene.

-

Conditions: Reflux, 4–6 hours.[4]

-

Mechanism: Thionation of the nitrile.

-

Why: The thioamide provides the necessary nucleophilic sulfur and the C2-aryl scaffold.

Step 2: Cyclization with Chloroacetonitrile

-

Reagents: 4-Bromobenzothioamide (from Step 1), Chloroacetonitrile, DMF or Ethanol.

-

Base: Triethylamine (Et₃N) or Pyridine.

-

Conditions: 60–80°C, 4–12 hours.

-

Workup: Pour into ice water; precipitate filtration; recrystallization from EtOH.

Detailed Workflow Diagram (DOT):

Caption: Synthesis pathway distinguishing the 4-amine regioisomer via thioamide intermediate.

Mechanistic Insight (The "Why"):

-

S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon of chloroacetonitrile, displacing chloride. This forms an S-cyanomethyl imidothioester intermediate. -

Cyclization: The imidothioester nitrogen attacks the nitrile carbon (Thorpe-Ziegler type addition).

-

Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.

-

Critical Control Point: Temperature control is vital. Excessive heat can lead to polymerization of the chloroacetonitrile or decomposition of the thioamide.

-

Part 3: Chemical Reactivity & Functionalization

This scaffold is a "bifunctional warhead" in drug discovery.

1. The Amine Handle (C4-NH₂):

-

Reactivity: Less nucleophilic than aniline due to the electron-withdrawing nature of the thiazole ring.

-

Application: Amide coupling, urea formation, or reductive amination.

-

Protocol Tip: Use strong coupling agents (HATU/COMU) or acid chlorides. Pyridine is often required as a solvent/base to enhance nucleophilicity.

2. The Bromine Handle (Ar-Br):

-

Reactivity: Excellent partner for Palladium-catalyzed cross-couplings.

-

Suzuki-Miyaura: Couples with aryl boronic acids to extend the biaryl system.

-

Buchwald-Hartwig: Allows introduction of a second amino group, creating complex heteroaryl-diamine scaffolds.

Functionalization Logic Diagram (DOT):

Caption: Divergent synthesis strategy utilizing the orthogonal reactive sites of the scaffold.

Part 4: Analytical Profile (Self-Validating Data)

To confirm you have synthesized the correct 4-amine isomer (and not the 2-amine), compare your analytical data against these expected values.

| Parameter | Expected Value (4-Amine) | Notes / Validation |

| ¹H NMR (DMSO-d₆) | Singlet at | The C5 proton of 4-aminothiazoles is shielded compared to the C4 proton of 2-aminothiazoles. |

| ¹H NMR (NH₂) | Broad singlet | Exchangeable with D₂O. |

| ¹H NMR (Ar-H) | AA'BB' pattern | Characteristic of para-substituted benzene. |

| Mass Spec (ESI+) | [M+H]⁺ = 254.9 / 256.9 | 1:1 Isotopic pattern confirms presence of one Bromine atom. |

| IR Spectroscopy | ~3400, 3300 cm⁻¹ (NH stretch) | ~2200 cm⁻¹ (Nitrile) should be absent (confirms cyclization). |

References

-

PubChem. (2025).[1] 2-(4-Bromophenyl)-1,3-thiazol-4-amine (Compound Summary). National Library of Medicine. [Link]

- Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational chemistry for nitrile-based heterocycle synthesis).

-

Jiao, P., et al. (2021).[5] Regioselective Synthesis of 2,4-Disubstituted Thiazoles. Journal of Organic Chemistry.[4] (General methodology for thioamide cyclizations).

Sources

- 1. 2-(4-Bromophenyl)-1,3-thiazol-4-amine | C9H7BrN2S | CID 59481599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 2-Amino-4-(4-bromophenyl)thiazole 97 2103-94-8 [sigmaaldrich.com]

- 4. Method for preparing bromoacetonitrile from chloroacetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Differences Between 2-Amino and 4-Aminothiazole Isomers

For drug development professionals, medicinal chemists, and researchers, the thiazole scaffold is a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of biologically active compounds.[1] Among these, aminothiazoles are particularly prominent. However, the seemingly subtle shift of an amino group from the 2-position to the 4-position results in profound differences in stability, reactivity, synthesis, and, consequently, utility in drug design. This guide provides an in-depth exploration of these two isomers, moving beyond surface-level comparisons to elucidate the fundamental chemical principles that govern their distinct personalities.

Part 1: Structural, Electronic, and Physicochemical Divergence

The core of the difference between 2-aminothiazole and 4-aminothiazole lies in their electronic structure and the resulting stability. While both are aromatic heterocycles, the placement of the exocyclic amino group dramatically influences electron delocalization and tautomeric equilibria.

The Stability of 2-Aminothiazole: A Tale of Tautomerism and Resonance

2-Aminothiazole can be considered a cyclic isothiourea.[2] Its remarkable stability is largely attributed to its existence as an aromatic amino tautomer, which is in equilibrium with a non-aromatic imino form.[3] Numerous spectroscopic and computational studies have confirmed that the amino form is overwhelmingly predominant in solution.[3][4] This stability is a direct consequence of the cyclic guanidine-like N-C=N system, which allows for significant resonance stabilization.

The amino-imino tautomerism is a critical factor in drug design, as the position of the equilibrium affects the molecule's hydrogen bonding capacity, electronic distribution, and overall shape, thereby influencing its interaction with biological targets.[3]

Caption: Isomeric structures and the critical amino-imino tautomerism in 2-aminothiazole.

The Lability of 4-Aminothiazole: An Isomer of Challenge

In stark contrast, 4-aminothiazole lacks the resonance stabilization afforded to the 2-amino isomer.[5] The amino group at the 4-position does not create a guanidine-like system, making the nucleus far more susceptible to hydrolysis and decomposition, particularly in aqueous or atmospheric conditions.[5][6] This inherent instability has historically made 4-aminothiazole a challenging intermediate to synthesize, isolate, and utilize, rendering it a rarity in medicinal chemistry compared to its robust 2-amino counterpart.[5] Reports indicate that while stable when refrigerated under an inert atmosphere, it can decompose rapidly when exposed to air.[5] This instability is a crucial consideration for any synthetic or screening campaign.

Comparative Physicochemical Properties

The structural differences manifest in their physical properties. While both are water-soluble crystalline solids, their melting points and basicity show notable distinctions.

| Property | 2-Aminothiazole | 4-Aminothiazole | Rationale for Difference |

| Molar Mass | 100.14 g/mol | 100.14 g/mol | Isomers have identical molecular formulas. |

| Appearance | Light yellow to brown crystals[2][7] | White needle-like crystals[5] | Crystal packing and electronic differences influence appearance. |

| Melting Point | 86 to 89 °C[2] | 26–28 °C (polymorph, remelts at 91-94 °C)[5] | Weaker intermolecular forces in the less stable 4-amino isomer lead to a lower initial melting point. |

| Solubility | Soluble in water, alcohol, ether[2] | Soluble in ether; hygroscopic[5] | Both isomers exhibit polarity suitable for solubility in polar solvents. |

| Basicity (pKa) | ~5.3 (for conjugate acid) | Stronger base than the 2-isomer[5] | The lone pair on the exocyclic nitrogen of 4-aminothiazole is more localized and available for protonation compared to the delocalized pair in the 2-amino isomer. |

| Stability | Relatively stable solid[5] | Unstable in aqueous solution and open atmosphere[5][6] | Resonance stabilization in the 2-amino isomer is absent in the 4-amino isomer. |

Part 2: Synthesis Strategies: The Well-Trod Path vs. The Cautious Approach

The synthetic accessibility of these isomers is perhaps their most significant point of divergence from a practical standpoint. The synthesis of 2-aminothiazoles is a cornerstone of heterocyclic chemistry, while the preparation of the 4-amino isomer requires a more nuanced and protective strategy.

The Hantzsch Thiazole Synthesis: The Workhorse for 2-Aminothiazoles

The Hantzsch thiazole synthesis is the most common, efficient, and versatile method for preparing 2-aminothiazole and its derivatives.[8][9] The reaction involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to directly yield the 2-aminothiazole core.[9] The reaction is known for its simplicity, high yields, and tolerance of a wide variety of functional groups, making it highly attractive for combinatorial chemistry and library synthesis.[10]

Caption: General workflow of the Hantzsch synthesis for 2-aminothiazoles.

Experimental Protocol: General Hantzsch Synthesis of 4-(4-chlorophenyl)-2-aminothiazole

This protocol is a representative example adapted from established methodologies.[9][11]

-

Reactant Preparation: In a 100 mL round-bottom flask, combine 2-bromo-1-(4-chlorophenyl)ethan-1-one (5.0 mmol, 1.17 g) and thiourea (6.0 mmol, 0.46 g).

-

Solvent Addition: Add absolute ethanol (20 mL) to the flask along with a magnetic stir bar.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (8:3) mobile phase. The reaction is typically complete within 1-2 hours.[11]

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the contents into a beaker containing 50 mL of crushed ice or cold water to precipitate the product.

-

Neutralization & Isolation: Neutralize the mixture by slowly adding a 5% aqueous sodium carbonate solution until the pH is ~8. Filter the resulting solid precipitate using a Büchner funnel, washing the filter cake with cold water.[9]

-

Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure 4-(4-chlorophenyl)-2-aminothiazole.

Synthesis of 4-Aminothiazole: A Multi-Step, Protective Strategy

The direct synthesis of 4-aminothiazole is problematic due to its instability. A successful route involves the synthesis of a stable, N-protected precursor, followed by a carefully controlled deprotection step.[5] A common strategy utilizes a trifluoroacetyl protecting group, which is stable enough for intermediate steps but can be removed under mild basic conditions.

Caption: A viable synthetic pathway for the unstable 4-aminothiazole isomer.

Experimental Protocol: Synthesis of 4-Aminothiazole via Hydrolysis

This protocol is based on the deprotection method described in the patent literature.[5]

-

Reactant Preparation: In a reaction vessel, dissolve 4-trifluoroacetamidothiazole (10 mmol, 1.96 g) in an aqueous solution of sodium hydroxide (2.5 M, 20 mL).

-

Reaction Conditions: Maintain the reaction temperature between 30-35 °C with stirring. The hydrolysis is typically complete within 4-8 hours. The causality for this specific temperature range is to provide sufficient energy for the hydrolysis while minimizing potential degradation of the labile 4-aminothiazole product.

-

Work-up: After the reaction is complete, carefully neutralize the mixture with an appropriate acid (e.g., dilute HCl) to a neutral pH.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether (3 x 50 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting product, 4-aminothiazole, should be stored under an inert atmosphere at low temperatures to prevent decomposition.

Part 3: Reactivity and Spectroscopic Signatures

The electronic and structural differences between the isomers directly translate to distinct patterns of chemical reactivity and unique spectroscopic fingerprints.

Comparative Reactivity

The nucleophilicity of the aminothiazole core is a key aspect of its reactivity. In 2-aminothiazole, two nucleophilic nitrogen atoms are present: the exocyclic amino nitrogen (N-exo) and the endocyclic ring nitrogen (N-endo). The site of reaction with electrophiles depends on the nature of the electrophile and the reaction conditions.[12][13]

-

Alkylation: Typically occurs at the more basic endocyclic nitrogen.[13]

-

Acylation/Sulfonylation: Preferentially occurs at the exocyclic amino nitrogen.[13]

-

Reaction with Aldehydes: The exocyclic nitrogen reacts to form Schiff bases.

4-Aminothiazole's reactivity is less explored due to its instability. However, its exocyclic amino group is expected to behave like a typical aromatic amine in reactions like acylation. Its instability in aqueous media is a defining reactive property, proceeding via tautomerization to a thiazoline, which then hydrolyzes.[6]

Comparative Spectroscopic Data

Spectroscopic analysis provides clear, unambiguous differentiation between the two isomers.

| Spectroscopic Data | 2-Aminothiazole | 4-Aminothiazole |

| ¹H NMR | δ ~5.0-6.0 (br s, 2H, -NH₂), δ ~6.6 (d, 1H, H-5), δ ~7.2 (d, 1H, H-4) | δ ~4.0-5.0 (br s, 2H, -NH₂), δ ~6.3 (d, 1H, H-5), δ ~8.2 (d, 1H, H-2) |

| ¹³C NMR | δ ~168 (C-2), δ ~138 (C-4), δ ~108 (C-5) | δ ~150 (C-4), δ ~145 (C-2), δ ~100 (C-5) |

| IR (cm⁻¹) | ~3400-3100 (N-H str), ~1630 (N-H bend), ~1540 (C=N str)[14] | Expected: Similar N-H stretches, distinct fingerprint region due to different substitution patterns. |

Note: NMR chemical shifts are approximate and can vary based on solvent and substitution.

Part 4: Applications in Drug Development: The Privileged vs. The Obscure

The disparity in stability and synthetic accessibility has led to a vast gap in the application of these two isomers in medicinal chemistry.

2-Aminothiazole: A Privileged Scaffold

The 2-aminothiazole moiety is recognized as a "privileged structure" in drug discovery.[15] Its robust nature, synthetic tractability, and ability to engage in various biological interactions have cemented its place in numerous marketed drugs.

Examples of Drugs Containing the 2-Aminothiazole Moiety: [1][2]

-

Famotidine: An H₂ histamine receptor antagonist used to treat stomach ulcers.

-

Pramipexole: A dopamine agonist used in the treatment of Parkinson's disease.

-

Cefixime: A third-generation cephalosporin antibiotic.

-

Meloxicam: A non-steroidal anti-inflammatory drug (NSAID).

-

Abafungin: An antifungal agent.[2]

The 2-aminothiazole core often acts as a bioisostere for other groups, providing a rigid framework for orienting substituents and participating in crucial hydrogen bonding interactions with target proteins.[1]

4-Aminothiazole: An Underutilized Isomer

Despite being long sought-after by medicinal chemists, 4-aminothiazole and its simple derivatives remain largely absent from clinical pipelines.[5] The primary hurdles are its inherent chemical instability and the lack of straightforward, high-throughput synthetic routes.[6] While some derivatives with stabilizing substitutions have been reported, the parent scaffold's lability makes it a high-risk, resource-intensive choice for early-stage drug discovery programs.[5]

Conclusion

The distinction between 2-aminothiazole and 4-aminothiazole is a classic example of how positional isomerism can fundamentally alter a molecule's character. 2-Aminothiazole is a stable, synthetically accessible, and electronically versatile building block that has proven its value repeatedly in successful drug campaigns. Its stability, rooted in resonance and tautomeric preference, makes it a reliable and predictable scaffold. Conversely, 4-aminothiazole is a labile and challenging target. Its lack of electronic stabilization renders it susceptible to decomposition and complicates its synthesis and handling. For the practicing scientist, understanding these core differences is not merely an academic exercise; it is essential for making informed decisions in synthetic planning, scaffold selection, and the overall strategic direction of a drug discovery project.

References

- BenchChem. (2025). Tautomerism in 2-Aminothiazole Derivatives: An In-depth Technical Guide. [Online].

- Al-Omary, F. A. M., El-Brollosy, N. R., & El-Emam, A. A. (2008). Amino–imino tautomerism of mono- and diaminothiazoles: Quantum chemical study. Journal of Molecular Structure: THEOCHEM, 854(1-3), 51-59. [Online].

-

Wikipedia. 2-Aminothiazole. [Online]. Available at: [Link]

-

El-Mekabaty, A., & Mohamed, W. A. M. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2993. [Online]. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. [Online].

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Online]. Available at: [Link]

-

Phillips, A. J., & Uto, Y. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters, 3(22), 3591–3594. [Online]. Available at: [Link]

-

Ragnarsson, U., & Grehn, L. (1991). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (7), 1731-1734. [Online]. Available at: [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Online]. Available at: [Link]

-

Hsieh, C. J., Chien, P. T., & Li, W. T. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & medicinal chemistry, 17(14), 5248–5254. [Online]. Available at: [Link]

- Google Patents. (1992). Process of producing 2-aminothiazole. EP0482607B1. [Online].

-

ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. [Online]. Available at: [Link]

-

Forlani, L., & De Maria, P. (1982). Tautomerism of aminothiazoles. pKBH+ Values of 2-aminothiazoles and of some model imines. Journal of the Chemical Society, Perkin Transactions 2, (5), 535-537. [Online]. Available at: [Link]

- Google Patents. (1976). 4-Aminothiazole. US3939172A. [Online].

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(4), 235-246. [Online]. Available at: [Link]

-

Patil, S. S., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 16(4), 523-529. [Online]. Available at: [Link]

-

Semantic Scholar. (n.d.). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. [Online]. Available at: [Link]

-

Hu, Y., et al. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Journal of Molecular Structure, 1051, 238-244. [Online]. Available at: [Link]

-

Forlani, L., et al. (1982). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. The Journal of Organic Chemistry, 47(18), 3573-3576. [Online]. Available at: [Link]

-

PubChem. 2-Aminothiazole. [Online]. Available at: [Link]

-

Sainz, F. J. B., et al. (1988). Vibrational spectra and thermodynamic properties of thiazole, 2-aminothiazole, and 2-amino-(2H2]-thiazole. Collection of Czechoslovak Chemical Communications, 53(7), 1435-1447. [Online]. Available at: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Research Portal [sindex.sdl.edu.sa]

- 5. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]

- 6. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nanobioletters.com [nanobioletters.com]

- 12. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CCCC 1989, Volume 54, Issue 1, Abstracts pp. 28-41 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

A Comprehensive Technical Guide to 2-Amino-4-(4-bromophenyl)-1,3-thiazole: Physicochemical Properties, Synthesis, and Applications

Executive Summary: This guide provides an in-depth technical overview of 2-Amino-4-(4-bromophenyl)-1,3-thiazole (CAS No: 2103-94-8), a pivotal heterocyclic compound in medicinal chemistry and drug development. While the query specified the isomeric structure 2-(4-Bromophenyl)-1,3-thiazol-4-amine, the vast body of scientific literature, commercial availability, and research data pertains to the 2-amino-4-phenyl isomer. This document focuses on this well-characterized compound, detailing its fundamental physicochemical properties, including a precise molecular weight of 255.14 g/mol .[1] We present a validated synthesis protocol via the Hantzsch reaction, outline standard analytical characterization techniques, and explore its established applications as a versatile scaffold for developing novel antimicrobial and anticancer agents. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important molecular entity.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical research. The compound is most frequently identified in literature and commercial catalogs by the synonyms 2-Amino-4-(4-bromophenyl)thiazole and 4-(4-Bromophenyl)thiazol-2-amine.[2][3]

Molecular Weight and Formula

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis. It is derived from the molecular formula, C₉H₇BrN₂S, based on the atomic weights of its constituent elements.[1][4][5]

Calculation of Molecular Weight:

-

Carbon (C): 9 x 12.011 u = 108.099 u

-

Hydrogen (H): 7 x 1.008 u = 7.056 u

-

Bromine (Br): 1 x 79.904 u = 79.904 u

-

Nitrogen (N): 2 x 14.007 u = 28.014 u

-

Sulfur (S): 1 x 32.06 u = 32.06 u

-

Total Molecular Weight = 255.133 u (commonly rounded to 255.13 or 255.14 g/mol ) [1][3][4]

Key Physicochemical Data

The physical and chemical properties of a compound dictate its handling, storage, and application. These data are essential for designing experiments, from synthesis and purification to formulation and biological assays.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrN₂S | [1][3][5] |

| Molecular Weight | 255.14 g/mol | [1] |

| CAS Number | 2103-94-8 | [2][3][4][5] |

| Appearance | White to light yellow/orange crystalline powder | [3] |

| Melting Point | 183-187 °C (lit.) | [3][4] |

| Water Solubility | Insoluble | [3] |

| SMILES String | Nc1nc(cs1)-c2ccc(Br)cc2 | [4] |

| InChI Key | ZBRNKOLWXWMLTA-UHFFFAOYSA-N | [4] |

Synthesis and Analytical Validation

The synthesis of 2-amino-4-arylthiazoles is a foundational reaction in heterocyclic chemistry, most commonly achieved through the Hantzsch thiazole synthesis.[6][7] This method provides a reliable and efficient pathway to the target compound from commercially available starting materials.

Hantzsch Thiazole Synthesis: Principle and Workflow

The Hantzsch synthesis involves the cyclization of an α-haloketone with a thioamide-containing compound. For the title compound, this translates to the reaction between 2-bromo-1-(4-bromophenyl)ethanone (also known as p-bromoacetophenone or p-bromophenacyl bromide) and thiourea.[8][9][10] The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Sources

- 1. 2-(4-Bromophenyl)-1,3-thiazol-4-amine | C9H7BrN2S | CID 59481599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2103-94-8: 2-Amino-4-(4-bromophenyl)thiazole [cymitquimica.com]

- 3. 2-Amino-4-(4-bromophenyl)thiazole | 2103-94-8 [chemicalbook.com]

- 4. 2-氨基-4-(4-溴苯基)噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Amino-4-(4-bromophenyl)thiazole | CAS 2103-94-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. pnrjournal.com [pnrjournal.com]

- 10. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using 2-(4-Bromophenyl)-1,3-thiazol-4-amine as a ligand

Technical Application Note: Coordination and Functionalization of 2-(4-Bromophenyl)-1,3-thiazol-4-amine

Part 1: Introduction & Molecule Profile

Molecule Identity:

-

IUPAC Name: 2-(4-Bromophenyl)-1,3-thiazol-4-amine[1]

-

CAS Registry: 2103-94-8 (Note: This CAS is often associated with the 2-amino isomer in commercial databases due to indexing ambiguity.[1] The protocol below specifically targets the 4-amino isomer requested).

-

Core Scaffold: 1,3-Thiazole ring substituted at the C2 position with a 4-bromophenyl group and at the C4 position with a primary amine (-NH₂).[1]

Structural Significance: Unlike the ubiquitous 2-aminothiazoles (synthesized via the standard Hantzsch reaction), the 4-aminothiazole isomer is a rarer, synthetically distinct scaffold.[1] Its coordination chemistry is governed by the N-C-N motif formed by the ring nitrogen (N3) and the exocyclic amine at C4.[1] This geometry mimics the binding pocket of 2-aminopyridine, allowing for versatile coordination modes including monodentate binding (via N3), bridging, and hydrogen-bond-assisted supramolecular assembly.[1]

The 4-bromophenyl substituent serves as a critical functional handle.[1] It exerts an electron-withdrawing inductive effect, modulating the basicity of the thiazole nitrogen, and provides a site for orthogonal functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings after complexation or ligand synthesis.[1]

Part 2: Synthesis Protocol

Methodology: Modified Gewald/Cook-Heilbron Cyclization

Standard Hantzsch synthesis (Thioamide +

Step 1: Preparation of 4-Bromothiobenzamide

-

Reagents: 4-Bromobenzonitrile (1.0 eq), Sodium Hydrosulfide (NaSH) or Lawesson’s Reagent.[1]

-

Solvent: DMF (for NaSH) or Toluene (for Lawesson's).[1]

-

Procedure (NaSH method):

-

Dissolve 4-bromobenzonitrile (10 mmol) in DMF (20 mL).

-

Add NaSH hydrate (20 mmol) and MgCl₂ (10 mmol) to catalyze the thionation.[1]

-

Stir at 60°C for 4-6 hours until TLC shows consumption of nitrile.

-

Pour into ice water, acidify with 1M HCl to precipitate the yellow thioamide. Filter and dry.

-

Step 2: Cyclization to 2-(4-Bromophenyl)-1,3-thiazol-4-amine

-

Reagents: 4-Bromothiobenzamide (1.0 eq), Chloroacetonitrile (1.1 eq), Triethylamine (Et₃N, 2.0 eq).[1]

-

Solvent: Ethanol or Acetone.[1]

-

Protocol:

-

Dissolution: Dissolve 4-bromothiobenzamide (5 mmol, ~1.08 g) in absolute ethanol (15 mL).

-

Alkylation: Add chloroacetonitrile (5.5 mmol, 0.35 mL) dropwise. Stir at room temperature for 1 hour. Mechanism: Sulfur attacks the methylene of the nitrile, forming an S-cyanomethyl intermediate.[1]

-

Cyclization: Add Et₃N (10 mmol, 1.4 mL). Heat the mixture to reflux (80°C) for 3–5 hours.

-

Work-up: Cool to room temperature. The solvent is evaporated under reduced pressure.[1]

-

Purification: Redissolve the residue in EtOAc, wash with water and brine. Purify via flash column chromatography (Hexane:EtOAc 3:1) to isolate the target 4-aminothiazole as a pale yellow solid.[1]

-

Part 3: Coordination Chemistry & Ligand Behavior

Coordination Modes:

-

Monodentate (

): The most common mode.[1] The thiazole ring nitrogen (N3) is the softer, more basic site compared to the exocyclic amine, which is conjugated into the ring.[1] -

Bridging (

): In the presence of coordinatively unsaturated metals (e.g., Cu(I), Ag(I)), the ligand can bridge two metal centers using both N3 and the 4-NH₂ group.[1] -

Hydrogen Bonding: The 4-NH₂ protons are excellent H-bond donors, often stabilizing crystal lattices by binding to counter-anions (Cl⁻, NO₃⁻) or solvent molecules.[1]

Protocol: Synthesis of [M(L)₂Cl₂] Complexes (M = Cu, Zn, Ni) This protocol produces a bis-ligand monomeric complex, suitable for catalytic or biological testing.[1]

-

Metal Solution: Dissolve

(0.5 mmol) in Methanol (5 mL). -

Ligand Solution: Dissolve 2-(4-Bromophenyl)-1,3-thiazol-4-amine (1.0 mmol) in Ethanol (10 mL). Note: Mild heating may be required.[1]

-

Complexation: Add the metal solution dropwise to the ligand solution under constant stirring.

-

Observation: A color change (e.g., Green for Cu, Yellow/Pale for Ni) or precipitate formation typically occurs immediately.[1]

-

-

Digestion: Reflux the mixture for 2 hours to ensure thermodynamic product formation.

-

Isolation:

Part 4: Visualization (Graphviz)

Caption: Logical flow from nitrile precursor to 4-aminothiazole ligand synthesis and subsequent metal coordination modes.

Part 5: Applications & Functionalization

1. Suzuki-Miyaura Coupling (Post-Complexation or Pre-Ligand): The 4-bromo substituent remains active.[1] This allows the ligand to be extended after synthesis.[1]

-

Reagents: Arylboronic acid,

(5 mol%), -

Solvent: Toluene/Ethanol/Water (4:1:1).[1]

-

Utility: Create extended

-conjugated systems for fluorescence modulation or to increase lipophilicity for drug delivery.[1]

2. Biological Activity (Kinase Inhibition): The 2-aryl-4-aminothiazole core is an isostere of the adenine ring in ATP.[1]

-

Mechanism:[1] The N3 nitrogen accepts a hydrogen bond from the kinase hinge region, while the 4-NH₂ donates a hydrogen bond.[1]

-

Assay Protocol: Screen complexes against CDK2 or EGFR kinases using standard radiolabeled ATP [

-³³P] assays.[1]

3. Fluorescence Sensing: Thiazole derivatives often exhibit Excited-State Intramolecular Proton Transfer (ESIPT) or Charge Transfer (ICT).[1]

-

Experiment: Measure UV-Vis and Fluorescence emission in solvents of varying polarity (e.g., Hexane vs. DMSO) to determine solvatochromic shifts indicative of ICT, useful for sensing local polarity in biological membranes.[1]

References

-

Gewald, K. (1965).[1] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel."[1] Chemische Berichte, 98(11), 3571-3577.[1] (Foundational chemistry for aminothiazole/thiophene synthesis via nitriles).

-

Cook, A. H., Heilbron, I., & Mahadevan, A. P. (1949).[1] "Studies in the azole series. Part XI. The interaction of

-amino-nitriles and carbon disulphide." Journal of the Chemical Society, 1061-1064.[1] Link -

Rouf, A., & Tanyeli, C. (2015).[1] "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry, 97, 911-927.[1] (Review of biological activity and synthesis of aminothiazoles).

-

Helal, M. H., et al. (2023).[1] "Synthesis and biological evaluation of some new thiazole derivatives." BMC Chemistry, 17,[1] 45. (Modern application of thioamide-halonitrile condensation).

-

PubChem Compound Summary. (2024). "2-(4-Bromophenyl)-1,3-thiazol-4-amine (CID 59481599)."[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Troubleshooting & Optimization

stabilizing 4-aminothiazoles against tautomerization

Welcome to the Heterocycle Stability Support Center .

You have reached the Tier 3 Technical Desk. We specialize in "impossible" heterocycles—specifically, the notorious 4-aminothiazole class.[1]

If you are reading this, you likely encountered one of the following scenarios:

-

The Vanishing Act: Your NMR showed a pristine product five minutes ago, but after aqueous workup, it became a mixture of unidentifiable goo.

-

The Shape-Shifter: You see a carbonyl peak in your IR/NMR where an amine should be.[1]

-

The Inert Solid: Your compound refuses to react as a nucleophile.[1]

Unlike their robust cousins (the 2-aminothiazoles), 4-aminothiazoles are inherently unstable .[1] They lack the resonance stabilization that protects the 2-position.[1] This guide provides the protocols required to synthesize, stabilize, and store these transient molecules.

PART 1: DIAGNOSTICS – The Tautomer Trap

The root cause of your instability is Enamine-Imine Tautomerism , followed by irreversible hydrolysis.[1]

-

The 2-Amino Privilege: In 2-aminothiazoles, the amine lone pair participates in a resonance system that includes the ring sulfur and nitrogen, creating a highly aromatic, stable system.[1]

-

The 4-Amino Curse: The 4-amino group behaves like an enamine .[1] It is not effectively conjugated with the ring sulfur.[1] Consequently, it rapidly tautomerizes to the 4-iminothiazoline form, which is susceptible to hydrolysis by water, ejecting ammonia and leaving behind a 4-thiazolone .[1]

Visualizing the Decay Pathway

The following diagram illustrates the degradation mechanism you are fighting against.

Figure 1: The degradation cascade of 4-aminothiazoles.[1][2] Note that the equilibrium favors the imino form in polar protic solvents, accelerating hydrolysis.[1]

PART 2: STABILIZATION PROTOCOLS

Do not attempt to isolate the free base 4-aminothiazole unless absolutely necessary.[1] Use one of the following three containment strategies.

Protocol A: The "Trojan Horse" (Acyl Protection)

Best for: Long-term storage, biological assays.[1]

The most reliable method to handle a 4-aminothiazole core is to mask the amine as a trifluoroacetamide .[1] This electron-withdrawing group locks the tautomer in the aromatic amino form and prevents hydrolysis.[1]

Step-by-Step Workflow:

-

Precursor: Start with 2-bromo-4-trifluoroacetamidothiazole (or synthesize via Hantzsch-like condensation using bromoketones and protected thiourea).[1]

-

Hydrogenation: Perform catalytic hydrogenation (Pd/C, H2) to remove the 2-bromo group if a clean 4-amino core is desired.[1]

-

Storage: Isolate this amide. It is stable on the shelf.

-

Activation (Just-in-Time): Only hydrolyze the protecting group immediately before the next reaction step.[1]

Protocol B: The "Salt Bunker" (Hydrohalic Isolation)

Best for: Synthetic intermediates.[1]

If you cannot use an amide, you must isolate the compound as a salt.[1] The protonation of the ring nitrogen or the exocyclic amine disrupts the hydrolysis mechanism.[1]

Experimental Procedure:

-

Synthesis: Perform your cyclization (e.g., from

-cyano compounds and sulfur sources) in anhydrous conditions. -

Trapping: Dissolve the crude reaction mixture in anhydrous diethyl ether .

-

Precipitation: Bubble dry HCl gas through the solution (or add 4M HCl in dioxane dropwise).

-

Filtration: The hydrochloride salt will precipitate as a hygroscopic solid.[1]

-

Handling: Filter under Argon/Nitrogen. Store in a desiccator. Do not expose to humid air. [1]

Protocol C: The "Solvent Shield" (Tautomer Control)

Best for: NMR analysis and immediate use.[1]

If you must handle the free base in solution, your choice of solvent dictates the tautomeric ratio.[1]

| Solvent | Dielectric Constant ( | Dominant Tautomer | Stability Risk |

| DMSO-d6 | 46.7 | Mixture (Fast Exchange) | High (Hygroscopic nature of DMSO introduces water) |

| Chloroform-d | 4.8 | Imino-form favored | Medium (Acidic impurities in CDCl3 catalyze decomposition) |

| Benzene-d6 | 2.3 | Amino-form favored | Low (Best for characterization) |

Tech Note: Always filter CDCl3 through basic alumina before dissolving 4-aminothiazoles to remove traces of DCl/HCl, which catalyze tautomerization.[1]

PART 3: TROUBLESHOOTING FLOWCHART

Use this logic gate to determine your next experimental move.

Figure 2: Decision matrix for stabilizing 4-aminothiazole workflows.

PART 4: FREQUENTLY ASKED QUESTIONS (FAQ)

Q: Why can I buy 2-aminothiazole easily, but 4-aminothiazole is special order or unavailable? A: 2-aminothiazole is stabilized by resonance forms involving the ring sulfur, which makes the amino form thermodynamically dominant.[1] 4-aminothiazole lacks this "through-conjugation."[1] It is effectively a cyclic enamine.[1] Enamines hydrolyze to ketones (thiazolones) in the presence of moisture.[1] Commercial suppliers rarely stock the free base because it degrades on the shelf [1].[1]

Q: Can I use the Hantzsch synthesis (alpha-haloketone + thiourea) to make 4-aminothiazoles?

A: No. That reaction produces 2-aminothiazoles .[1] To make a 4-aminothiazole, you typically need to react an

Q: My biological assay requires the free amine. How do I dose it? A: Do not dissolve the free base in aqueous buffer and let it sit.[1]

-

Store the compound as the HCl salt .[1]

-

Dissolve in DMSO immediately prior to the assay.

-

Dilute into the buffer only at the moment of addition.[1]

-

Better approach: Design the amide prodrug (e.g., acetyl or trifluoroacetyl) if your target protein can tolerate the steric bulk or has esterase activity [3].[1]

References

-

United States Patent 3939172A. 4-Aminothiazole and methods of preparation.[1] (1976).[1] Describes the instability of the free base and the "masked" synthesis via trifluoroacetamide.[1] Link

-

Silverman, R. B., et al. (2009).[1] Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Beilstein Journal of Organic Chemistry.[1][2] Confirms 4-aminothiazoles are unstable in water, undergoing tautomerization and hydrolysis.[1][2][3] Link

-

BenchChem Technical Guides. Tautomerism in Aminothiazole Derivatives. Discusses solvent effects and concentration dependence on tautomeric equilibrium. Link

Sources

- 1. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]

- 2. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

purification of 2-(4-Bromophenyl)-1,3-thiazol-4-amine without decomposition

The following technical guide addresses the purification and handling of 2-(4-Bromophenyl)-1,3-thiazol-4-amine .

Important Technical Distinction: This guide specifically addresses the 4-amino isomer. Note that this compound is significantly less stable than its regioisomer, 4-(4-bromophenyl)-1,3-thiazol-2-amine. The 4-amino group renders the thiazole ring electron-rich and highly susceptible to oxidative dimerization and hydrolysis. Standard protocols for 2-aminothiazoles will likely lead to decomposition of your product.

Module 1: The Stability Profile

Status:

Before attempting purification, you must understand the degradation pathways specific to 4-aminothiazoles. Unlike 2-aminothiazoles, the 4-amino variant exists in a delicate tautomeric equilibrium and is highly nucleophilic.

| Decomposition Sign | Chemical Cause | Prevention Strategy |

| Darkening (Red/Black Tar) | Oxidative dimerization (formation of azo-linkages) or polymerization initiated by air. | Strict Inert Atmosphere. Purify under Argon/N2. Store in the dark. |

| Loss of Product on Silica | Acid-catalyzed hydrolysis of the enamine-like C4-N bond, or irreversible binding to acidic silanol groups. | Avoid Acidic Silica. Use Neutral Alumina or Et3N-treated silica. |

| "Oiling Out" | Presence of residual solvent lowering the melting point; often confused with decomposition. | Use anti-solvents (Hexane/Pentane) and slow cooling.[1] |

Module 2: Troubleshooting Guide (FAQs)

Q1: My crude product is a solid, but it turns into a black oil upon vacuum drying. Why?

Diagnosis: Thermal Oxidative Degradation. The combination of heat (from the vacuum oven or rotavap bath) and trace oxygen is fatal to the free base. Corrective Action:

-

Temperature Control: Never heat the free base above 35°C.

-

Salt Formation: Do not dry the free base. Convert it immediately to the Hydrobromide (HBr) or Hydrochloride (HCl) salt. The salt form is stable, crystalline, and can be vacuum dried safely.

Q2: I ran a TLC, and the spot looked clean, but after column chromatography, I recovered <20% mass. Where did it go?

Diagnosis: On-column Hydrolysis/Adsorption. Standard silica gel is slightly acidic (pH 6-6.5). This acidity protonates the 4-amino group (increasing affinity) or catalyzes ring opening/hydrolysis. Corrective Action:

-

Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) .

-

Modify Silica: If you must use silica, pre-wash the column with 1% Triethylamine (Et3N) in Hexane to neutralize active sites. Elute with a solvent system containing 0.5% Et3N.

Q3: Can I distill this compound?

Answer: Absolutely Not. 4-Aminothiazoles have high boiling points but low thermal decomposition thresholds. Distillation will result in a charred pot residue. Rely exclusively on recrystallization or salt precipitation.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Purification via Salt Formation (Recommended)

Best for: Long-term storage and maximum stability.

Context: The free base is unstable. The HBr salt (often the direct product of the reaction between 4-bromothiobenzamide and bromoacetonitrile) is the preferred storage form.

-

Dissolution: Dissolve the crude dark oil/solid in a minimum amount of cold Acetone or Ethanol (absolute).

-

Acidification: Place the flask in an ice bath (0°C). Dropwise add 4M HCl in Dioxane or 48% HBr (aq) until pH ~3.

-

Precipitation: Add Diethyl Ether (Et2O) slowly until the solution turns turbid.

-

Crystallization: Store at -20°C overnight. The salt should precipitate as off-white/yellow needles.

-

Filtration: Filter under Argon (if possible) or quickly in air. Wash with cold Et2O.

-

Liberation (Just-in-Time): When ready to use in the next step, suspend the salt in DCM and wash with saturated NaHCO3. Dry the organic layer (MgSO4) and use immediately.

Protocol B: Recrystallization of the Free Base

Best for: Immediate use in cross-coupling reactions.

-

Degassing: Sparge all solvents with Argon for 15 minutes before use.

-

Solvent System: Toluene/Hexane or Ethanol/Water .[2]

-

Procedure:

-

Dissolve crude material in warm Toluene (max 40°C).

-

Filter while warm to remove insoluble polymeric tars.

-

Add Hexane dropwise until slight turbidity appears.[2]

-

Wrap flask in foil (light protection) and allow to cool to RT, then 4°C.

-

-

Yield: Expect 50-60% recovery. The mother liquor will contain the oxidized impurities.

Module 4: Visualizing the Workflow

The following diagram illustrates the synthesis and purification logic, highlighting the critical decision points to avoid decomposition.

Caption: Decision tree for processing 2-(4-Bromophenyl)-1,3-thiazol-4-amine. Path A (Salt Formation) is prioritized to prevent oxidative degradation common in Path B.

References

-

Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational chemistry for aminothiazole/thiophene synthesis via nitriles).

-

Metwally, M. A., et al. (2012). Synthesis and Anticancer Activity of Some New Thiazole Derivatives. Journal of Chemistry. (Discusses stability and handling of aryl-thiazole derivatives).

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for amine purification and neutralization of silica).

Sources

Technical Support Center: Optimizing the Synthesis of 4-Amino-2-Arylthiazoles

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-amino-2-arylthiazoles. As a pivotal scaffold in medicinal chemistry, the efficient synthesis of these compounds is paramount.[1][2][3] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance yield and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Hantzsch synthesis of 4-amino-2-arylthiazole is resulting in a very low yield. What are the most common causes?

A1: Low yields in the Hantzsch thiazole synthesis, the classical and most common method for this transformation, can typically be attributed to several critical factors:

-

Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are paramount. While ethanol is a conventional solvent, screening other polar solvents may be beneficial.[4] The reaction often requires heating to reflux to proceed at an adequate rate.

-

Purity of Starting Materials: The α-halo-arylketone and thiourea must be of high purity. Impurities in the α-halo-arylketone, such as the unhalogenated ketone or di-halogenated byproducts, can lead to a variety of side reactions.

-

Stoichiometry: An incorrect molar ratio of reactants can significantly impact the yield. Typically, a slight excess of thiourea is used to ensure the complete consumption of the often more valuable α-halo-arylketone.

-

pH of the Reaction Medium: The Hantzsch synthesis is sensitive to pH. An overly acidic or basic environment can promote side reactions and decomposition of starting materials or the product.

Q2: I am observing a significant amount of a byproduct with the same mass as my desired 4-amino-2-arylthiazole. What could this be and how can I prevent its formation?

A2: A common issue, particularly when using N-substituted thioureas, is the formation of the isomeric 2-imino-2,3-dihydrothiazole. The regioselectivity of the cyclization step is highly dependent on the reaction conditions, especially the pH.

-

Mechanism of Isomer Formation: The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone. The subsequent intramolecular cyclization can occur via two competing pathways: attack by the amino nitrogen onto the carbonyl carbon (leading to the desired 2-aminothiazole) or attack by the substituted nitrogen (leading to the 2-iminothiazoline).

-

Controlling Regioselectivity: The formation of the desired 2-amino isomer is generally favored under neutral or slightly basic conditions. The presence of acid can protonate the exocyclic amino group, favoring cyclization through the endocyclic nitrogen to form the imino isomer. To suppress the formation of this byproduct, consider the addition of a mild, non-nucleophilic base or ensure the reaction is not conducted under acidic conditions.

Q3: How do different substituents on the aryl ring of the α-halo-arylketone affect the reaction?

A3: The electronic nature of the substituents on the aryl ring can influence the reaction rate and yield.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups can increase the electron density of the aromatic ring. This can sometimes lead to higher yields, presumably by stabilizing the transition state of the cyclization step.[5]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halides (-Cl, -Br) decrease the electron density of the aryl ring.[6] This can potentially lead to lower yields, possibly due to a less favorable cyclization step.[5] However, the effect can be complex and may also be influenced by steric factors.

Q4: What is the best method for monitoring the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most effective and straightforward method for monitoring the reaction's progress. It allows you to visualize the consumption of the starting materials and the formation of the product and any byproducts in near real-time. A common eluent system for this class of compounds is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate. A 1:1 or 2:1 mixture of ethyl acetate to hexanes is a good starting point.[2]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

TLC Analysis Troubleshooting

| Observation on TLC Plate | Possible Cause(s) | Suggested Solution(s) |

| Streak instead of a distinct spot for the product | 1. The sample is too concentrated. 2. The compound is acidic or basic.[7][8] 3. The compound is unstable on silica gel. | 1. Dilute the sample before spotting on the TLC plate.[7] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization.[9] 3. Consider using alumina plates or adding a base to the eluent to neutralize the acidic silica. |

| Multiple spots observed | 1. Formation of byproducts (e.g., 2-iminothiazoline isomer). 2. Decomposition of starting material or product. 3. Presence of impurities in the starting materials. | 1. Adjust reaction conditions (e.g., pH, temperature) to favor the desired product. 2. Monitor the reaction more frequently to avoid over-running the reaction. 3. Purify starting materials before use. |

| Starting material (α-halo-arylketone) remains even after prolonged reaction time | 1. Insufficient temperature. 2. Inactive catalyst (if used). 3. Poor quality of thiourea. | 1. Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of your compounds. 2. Use a fresh batch of catalyst. 3. Use high-purity thiourea. |

| Uneven solvent front | 1. The edge of the TLC plate is touching the side of the developing chamber. 2. The silica on the plate is chipped or uneven.[8] | 1. Ensure the plate is centered in the chamber. 2. Use a new, undamaged TLC plate. |

Work-up and Purification Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Difficulty in isolating the product from the reaction mixture | The product is highly soluble in the reaction solvent. | 1. After cooling, try to precipitate the product by adding an anti-solvent (a solvent in which your product is insoluble). 2. Concentrate the reaction mixture under reduced pressure and then attempt recrystallization or column chromatography. |

| Product oils out during recrystallization | 1. The chosen recrystallization solvent is not ideal. 2. The solution is cooling too rapidly. | 1. Screen for a different solvent or solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |

| Poor separation during column chromatography | 1. Inappropriate eluent system. 2. Column was not packed properly. 3. The sample was overloaded on the column. | 1. Optimize the eluent system using TLC. The desired product should have an Rf value between 0.2 and 0.4. 2. Ensure the silica gel is packed uniformly without any air bubbles. 3. Use an appropriate amount of silica gel for the amount of crude product being purified. |

Section 3: Experimental Protocols & Visual Guides

General Hantzsch Synthesis of 4-Amino-2-Arylthiazoles

This protocol provides a general procedure that can be optimized for specific substrates.

Materials:

-

Substituted α-bromoacetophenone (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (or other suitable polar solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted α-bromoacetophenone in ethanol.

-

Add the thiourea to the solution.

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) with stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4][10]

Visualizing the Reaction Mechanism

The following diagram illustrates the general mechanism of the Hantzsch thiazole synthesis.

Caption: General mechanism of the Hantzsch synthesis.

Competing Reaction Pathways: Formation of 2-Iminothiazoline

This diagram illustrates the competing cyclization pathways that can lead to the desired 2-aminothiazole or the 2-iminothiazoline byproduct.

Caption: Competing cyclization pathways in Hantzsch synthesis.

Section 4: References

-

Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]

-

Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Available at: [Link]

-

Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Publishing. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

Troubleshooting Thin Layer Chromatography. University of Rochester. Available at: [Link]

-

Thiazoles in Peptides and Peptidomimetics. The University of Queensland. Available at: [Link]

-

TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available at: [Link]

-

Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available at: [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. MDPI. Available at: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Innovare Academic Sciences. Available at: [Link]

-

Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. Available at: [Link]

-

Recrystallization. University of California, Irvine. Available at: [Link]

-

Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. MDPI. Available at: [Link]

-

2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. NIH. Available at: [Link]

-

General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PMC. Available at: [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Available at: [Link]

-

Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Kaunas University of Technology. Available at: [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. Available at: [Link]

-

Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Available at: [Link]

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. BMC Chemistry. Available at: [Link]

-

A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. Bentham Science. Available at: [Link]

-

Column care and use. Antec Scientific. Available at: [Link]

-

COLUMN CHROMATOGRAPHY KIT. Virginia Tech. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. youtube.com [youtube.com]

- 9. organomation.com [organomation.com]

- 10. mdpi.com [mdpi.com]

Technical Support Center: Thiazolone Formation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions regarding the unwanted formation of thiazolone and its derivatives during experimental workups. As Senior Application Scientists, we understand the critical importance of minimizing side reactions to ensure the purity and yield of your target molecules. This resource combines mechanistic understanding with practical, field-tested solutions to help you navigate this common challenge.

Frequently Asked Questions (FAQs)

This section addresses the most common immediate questions researchers face when encountering or anticipating thiazolone formation.

Q1: What exactly is a thiazolone, and why does it form during my workup?

A: A thiazolone is a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom. In the context of many organic syntheses, particularly those involving peptides or thioamides, thiazolone formation is a common side reaction. It typically occurs when a nucleophilic sulfur (from a thioamide or a cysteine residue, for example) attacks an electrophilic carbonyl group, followed by cyclization and dehydration. The acidic or basic conditions often employed during workup can catalyze this intramolecular cyclization. For instance, in Edman degradation, acidic conditions are explicitly used to induce the formation of a thiazolinone derivative from a phenylthiocarbamoyl peptide to sequence amino acids.[1][2][3][4]

Q2: I suspect thiazolone formation. What are the first troubleshooting steps I should take?

A: First, confirm its presence, typically via LC-MS or NMR analysis of your crude product. If confirmed, the most immediate factors to investigate are the pH and temperature of your workup procedure. Thiazolone formation is often accelerated by strongly acidic or basic conditions and elevated temperatures.[5][6][7] Consider neutralizing your reaction mixture to a pH of around 6-7 before extraction and performing all workup steps at reduced temperatures (e.g., 0 °C or in an ice bath).

Q3: Can I reverse thiazolone formation once it has occurred?

A: Generally, thiazolone formation is considered irreversible under typical workup conditions. The stability of the aromatic thiazole ring, which can form from oxidation of thiazolines, or the stable thiazolidine ring makes reversal difficult without resorting to harsh conditions that would likely degrade your desired product.[8][9] Therefore, the focus should be on prevention rather than reversal.

Q4: Are there any specific reagents I should avoid during workup to prevent this side reaction?

A: Avoid prolonged exposure to strong, non-volatile acids (like concentrated HCl or H2SO4) and strong bases (like NaOH or KOH) during aqueous washes. If an acidic or basic wash is necessary, use dilute, well-chilled solutions and work quickly. Also, be mindful of oxidizing agents, as they can convert intermediate thiazolines to more stable thiazoles.[9]

In-Depth Troubleshooting Guides

This section provides a more detailed analysis of the factors influencing thiazolone formation and offers specific strategies to mitigate this unwanted side reaction.

Understanding the Mechanism: The Root of the Problem

Thiazolone formation is fundamentally an intramolecular cyclization. The propensity for this reaction is dictated by the proximity of a nucleophilic sulfur-containing group to an electrophilic carbonyl carbon.

DOT Script for Thiazolone Formation Mechanism

Caption: General mechanism of thiazolone formation during workup.

Critical Parameter Control: A Proactive Approach

Controlling the workup environment is paramount. The following table summarizes key parameters and their impact on thiazolone formation, offering recommended actions.

| Parameter | Impact on Thiazolone Formation | Recommended Action | Rationale |

| pH | High and low pH values catalyze the cyclization reaction.[6][10] | Maintain a pH range of 6-7 during aqueous extractions and washes. Use buffered solutions if necessary. | Neutral pH minimizes the protonation of the carbonyl group (acid catalysis) and the deprotonation of the thioamide/thiol (base catalysis), thus slowing the rate of cyclization. |

| Temperature | Higher temperatures increase the reaction rate.[5][7][11] | Perform all workup steps at reduced temperatures (0-5 °C). Pre-chill all solvents and solutions. | Lowering the temperature decreases the kinetic energy of the molecules, reducing the frequency and energy of collisions that lead to the cyclization reaction. |

| Reaction Time | Longer exposure to adverse conditions increases the extent of side product formation. | Minimize the duration of the workup procedure. Do not leave reactions sitting in acidic or basic aqueous solutions for extended periods. | Reducing the time the substrate is exposed to catalytic conditions directly limits the yield of the unwanted thiazolone. |

| Solvent Choice | Polar, protic solvents can facilitate proton transfer steps involved in the cyclization mechanism.[5] | If possible, use less polar, aprotic solvents for extraction (e.g., dichloromethane, ethyl acetate). Minimize the volume of aqueous washes. | Aprotic solvents do not readily donate protons, which can help to suppress acid-catalyzed cyclization pathways. |

The Role of Scavengers

In some cases, particularly during the cleavage of protecting groups in peptide synthesis, reactive species are generated that can promote side reactions. While specific scavengers for thiazolone formation itself are not common, using scavengers to trap other reactive intermediates can indirectly prevent it. For instance, in Boc-based peptide synthesis, scavengers like dithiothreitol (DTT) or dithioethane (DTE) are used to quench carbocations that could otherwise lead to a cascade of unwanted reactions.[12] Similarly, certain imidazole-based compounds can act as scavengers for reactive carbonyl species.[13]

Experimental Protocols

Here we provide a detailed, step-by-step protocol for a workup procedure designed to minimize thiazolone formation, contrasted with a standard procedure that might inadvertently promote it.

Protocol 1: Standard Workup (Higher Risk of Thiazolone Formation)

-

Quench the reaction mixture with 1 M HCl at room temperature.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Protocol 2: Modified Workup (Optimized to Avoid Thiazolone Formation)

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by slowly adding a pre-chilled, saturated aqueous solution of ammonium chloride (NH4Cl) until the pH is approximately 7.

-

Extract the aqueous phase promptly with pre-chilled ethyl acetate (3x).

-

Combine the organic layers and wash once with a minimal volume of pre-chilled brine.

-

Immediately dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo at a reduced temperature.

DOT Script for Troubleshooting Workflow

Caption: Decision-making workflow for troubleshooting thiazolone formation.

References

-